molecular formula C10H12N2O2 B13068958 6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one

6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B13068958
M. Wt: 192.21 g/mol
InChI Key: VDSPBLMKTWDLEF-UHFFFAOYSA-N
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Description

6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with propyl isocyanate, followed by cyclization to form the benzoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the propyl group, which may affect its biological activity and chemical properties.

    3-Propyl-2,3-dihydro-1,3-benzoxazol-2-one:

    6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one: Contains a methyl group instead of a propyl group, leading to differences in steric and electronic effects.

Uniqueness

6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of both the amino and propyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-amino-3-propyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H12N2O2/c1-2-5-12-8-4-3-7(11)6-9(8)14-10(12)13/h3-4,6H,2,5,11H2,1H3

InChI Key

VDSPBLMKTWDLEF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)N)OC1=O

Origin of Product

United States

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